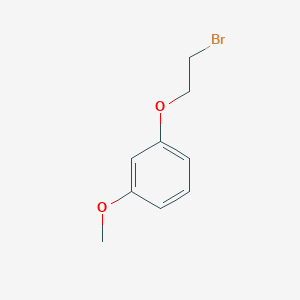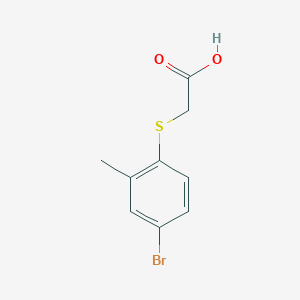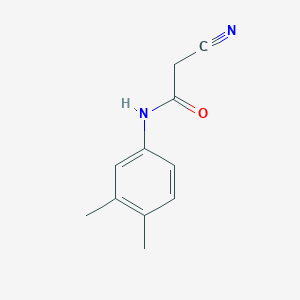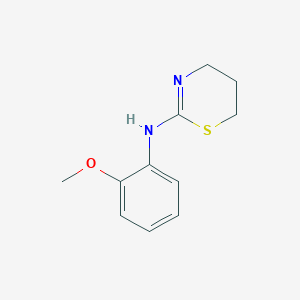
1-(3-Bromobenzenesulfonyl)piperazine
Vue d'ensemble
Description
1-(3-Bromobenzenesulfonyl)piperazine, also known as BBP, is a chemical compound. It has the molecular formula C10H13BrN2O2S and a molecular weight of 305.19 g/mol .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 1-(3-Bromobenzenesulfonyl)piperazine consists of a six-membered ring containing two nitrogen atoms . The average mass is 305.191 Da and the monoisotopic mass is 303.988098 Da .Chemical Reactions Analysis
The synthesis of piperazine derivatives involves various reactions such as the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .Physical And Chemical Properties Analysis
1-(3-Bromobenzenesulfonyl)piperazine has a molecular formula of C10H13BrN2O2S and a molecular weight of 305.19 g/mol . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Pharmacology
1-(3-Bromobenzenesulfonyl)piperazine: is a derivative of piperazine, a compound that is the third most common nitrogen heterocycle in drug discovery . Piperazine derivatives are key components in several blockbuster drugs, such as Imatinib (Gleevec) and Sildenafil (Viagra), due to their anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . The presence of the bromobenzenesulfonyl group could potentially be exploited to develop new pharmacological agents with improved efficacy and specificity.
Materials Science
In materials science, piperazine compounds have been studied for their potential applications in creating new materials. The 1-(3-Bromobenzenesulfonyl)piperazine could serve as a precursor for the synthesis of polymers or as a cross-linking agent due to its reactive bromo and sulfonyl functional groups, which can undergo further chemical transformations .
Biochemistry
Biochemically, 1-(3-Bromobenzenesulfonyl)piperazine may be used as a reagent in the study of protein interactions. The bromo group can be utilized for bioconjugation with biomolecules, aiding in the visualization or isolation of proteins in complex biological samples.
Environmental Science
The environmental applications of 1-(3-Bromobenzenesulfonyl)piperazine could include its use as an intermediate in the synthesis of compounds designed for environmental remediation. Its ability to react with various organic and inorganic substances may help in the development of advanced filtration materials or sensors for environmental pollutants .
Analytical Chemistry
In analytical chemistry, 1-(3-Bromobenzenesulfonyl)piperazine can be used as a standard or reagent in the development of analytical methods. Its unique structure allows for its use in chromatography, spectroscopy, and other analytical techniques to identify or quantify substances .
Organic Synthesis
1-(3-Bromobenzenesulfonyl)piperazine: plays a role in organic synthesis, particularly in the functionalization of piperazine rings. It can be used in C–H functionalization reactions to create a wide array of structurally diverse piperazine derivatives, which are important in medicinal chemistry .
Mécanisme D'action
Target of Action
It’s worth noting that piperazine compounds, which 1-(3-bromobenzenesulfonyl)piperazine is a derivative of, are known to have anthelmintic action, generally paralyzing parasites . This allows the host body to easily remove or expel the invading organism .
Mode of Action
Piperazine, a related compound, is known to act as a gaba receptor agonist . In the context of its anthelmintic action, piperazine compounds mediate their effect by paralyzing parasites .
Pharmacokinetics
It’s known that upon entry into the systemic circulation, piperazine is partly oxidized and partly eliminated as an unchanged compound .
Result of Action
Related piperazine compounds are known to induce apoptosis in cancer cells
Orientations Futures
Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs . Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited . Therefore, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This suggests that future research may continue to explore new synthetic methods to afford functionalized piperazines .
Propriétés
IUPAC Name |
1-(3-bromophenyl)sulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2S/c11-9-2-1-3-10(8-9)16(14,15)13-6-4-12-5-7-13/h1-3,8,12H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVJTQOHBQUGTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368542 | |
| Record name | 1-(3-Bromobenzenesulfonyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromobenzenesulfonyl)piperazine | |
CAS RN |
179051-77-5 | |
| Record name | 1-(3-Bromobenzenesulfonyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-bromobenzenesulfonyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Bromophenyl)thio]acetamide](/img/structure/B1271723.png)
![2-[(6-Pyrazol-1-ylpyrimidin-4-yl)amino]ethanol](/img/structure/B1271724.png)



![8-((4-Bromophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1271735.png)



![4-amino-N-[4-(trifluoromethyl)pyrimidin-2-yl]benzenesulfonamide](/img/structure/B1271758.png)
![(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B1271760.png)


